6-Fluoro-4-methyl-quinolin-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DLMQWFDOVKWPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the 2-Aminoquinoline Scaffold
An In-depth Technical Guide on the Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this class, 2-aminoquinolines are of particular importance, serving as crucial intermediates and pharmacophores in modern drug discovery.[2][4][5] The title compound, 6-Fluoro-4-methyl-quinolin-2-ylamine, incorporates three key structural features: a fluorine atom at the 6-position, known to enhance metabolic stability and binding affinity; a methyl group at the 4-position, which can influence planarity and steric interactions; and a primary amine at the 2-position, providing a key site for further functionalization.
This guide provides a comprehensive overview of a modern and efficient synthetic pathway to 6-Fluoro-4-methyl-quinolin-2-ylamine, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that underpin the methodology.
Chapter 1: Synthetic Strategy and Pathway Selection
The construction of the quinoline skeleton has been a subject of study for over a century, leading to a host of named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses.[6][7][8][9]
-
Classical Approaches:
-
The Combes synthesis typically involves the acid-catalyzed condensation of an aniline with a β-diketone, yielding 2,4-disubstituted quinolines.[6][10][11] Adapting this route for a 2-amino substituent is not straightforward.
-
The Doebner-von Miller reaction utilizes an aniline with α,β-unsaturated carbonyl compounds, but can suffer from harsh conditions and the formation of side products.[8][12]
-
The Friedländer annulation , the acid- or base-catalyzed reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, is one of the most versatile and widely used methods for preparing polysubstituted quinolines.[9][13][14]
-
Strategic Choice: A Modern, Transition-Metal-Free Approach
While classical methods are robust, they often require high temperatures and strong acidic or basic conditions. Recent advancements have focused on developing milder and more efficient protocols. For the synthesis of 2-aminoquinolines specifically, a highly effective modern strategy involves the base-mediated, transition-metal-free condensation of a 2-aminoaryl ketone with a simple nitrile.[4] This approach offers several advantages:
-
High Atom Economy: It directly incorporates the nitrogen atom from the nitrile into the quinoline ring as the 2-amino group.
-
Operational Simplicity: The reaction can often be performed in one pot under relatively mild conditions.
-
Functional Group Tolerance: This method has been shown to be compatible with a variety of functional groups.
Therefore, we have selected a pathway based on the condensation of 2-amino-5-fluoroacetophenone with acetonitrile , mediated by a strong base such as potassium tert-butoxide (KOtBu).[4] This route directly assembles the target molecule from readily accessible precursors in a single, efficient step.
Chapter 2: The Selected Synthetic Pathway: Mechanism and Protocol
The chosen synthesis constructs the 6-Fluoro-4-methyl-quinolin-2-ylamine molecule through a base-mediated cyclocondensation reaction.
Caption: Step-wise mechanism of the cyclocondensation reaction.
Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (10 mmol scale) |
| 2-Amino-5-fluoroacetophenone | 383-49-3 | 153.15 | >98% | 1.53 g (1.0 eq) |
| Acetonitrile | 75-05-8 | 41.05 | Anhydrous | ~20 mL (solvent) |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | >98% | 2.24 g (2.0 eq) |
| Toluene | 108-88-3 | 92.14 | Anhydrous | ~30 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade | For workup/chromatography |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade | For chromatography |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | For workup |
| Brine | N/A | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | For drying |
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluoroacetophenone (1.53 g, 10.0 mmol) and anhydrous toluene (30 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add potassium tert-butoxide (2.24 g, 20.0 mmol) to the solution. The mixture may become a slurry.
-
Addition of Nitrile: Add anhydrous acetonitrile (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~30 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (~50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40%).
-
-
Characterization: Collect the fractions containing the pure product. Remove the solvent in vacuo to yield 6-Fluoro-4-methyl-quinolin-2-ylamine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
-
ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Retrieved from [Link]
-
ACS Publications. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Fluoro-2-methylquinolin-4-amine. Retrieved from [Link]
-
Cyclops. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]
-
Sapphire North America. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]
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- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic data for 6-Fluoro-4-methyl-quinolin-2-ylamine
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methyl-quinolin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 6-Fluoro-4-methyl-quinolin-2-ylamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted 2-aminoquinoline, its structural elucidation is fundamental for quality control, reaction monitoring, and understanding its physicochemical properties. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but the underlying principles and practical methodologies for its acquisition and interpretation.
Introduction and Molecular Structure
6-Fluoro-4-methyl-quinolin-2-ylamine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are pivotal scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific substitutions on this molecule—a fluorine atom at position 6, a methyl group at position 4, and an amine group at position 2—are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making its precise characterization essential.
Accurate spectroscopic analysis begins with a clear understanding of the molecular structure and a consistent atom numbering system for unambiguous assignment of signals.
Caption: Molecular structure of 6-Fluoro-4-methyl-quinolin-2-ylamine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For substituted quinolines, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete structural picture.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region is often complex for quinolines due to the similar chemical environments of the protons, which can lead to signal overlap.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.3 | s | - | 1H |
| H-5 | ~7.6 | d | J ≈ 9.0 | 1H |
| H-7 | ~7.4 | dd | J ≈ 9.0, 2.5 | 1H |
| H-8 | ~7.2 | dd | J ≈ 9.0, 4.5 | 1H |
| -NH₂ (2-position) | ~6.5 | br s | - | 2H |
| -CH₃ (4-position) | ~2.4 | s | - | 3H |
Causality and Interpretation:
-
-NH₂ Protons: The broad singlet around 6.5 ppm is characteristic of amine protons, which often undergo rapid exchange, leading to a loss of coupling information and peak broadening.
-
Aromatic Protons: The fluorine at C-6 exerts a strong electron-withdrawing effect, influencing the chemical shifts of adjacent protons, particularly H-5 and H-7. The coupling patterns (doublets and doublets of doublets) arise from coupling to neighboring protons and the fluorine atom (H-F coupling).
-
H-3 and -CH₃: The protons at position 3 and the methyl group at position 4 are expected to be singlets due to the absence of adjacent protons to couple with.
-
Solvent Choice: DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar compounds and its ability to slow down N-H proton exchange, sometimes allowing for the observation of N-H coupling. The chemical shifts of quinoline protons can be highly dependent on the solvent.[1]
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Fluoro-4-methyl-quinolin-2-ylamine and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer Frequency: ≥ 400 MHz is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₅ at 2.50 ppm).
-
Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. For resolving overlapping signals, consider advanced techniques like 2D COSY NMR.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like nitrogen and fluorine causing significant downfield shifts for attached carbons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Note |
| C-2 | ~158 | Attached to N and NH₂ |
| C-3 | ~105 | |
| C-4 | ~148 | Attached to CH₃ |
| C-4a | ~122 | Quaternary |
| C-5 | ~125 | |
| C-6 | ~157 (d) | Attached to F (¹J_CF ≈ 250 Hz) |
| C-7 | ~118 (d) | ²J_CF ≈ 20 Hz |
| C-8 | ~120 (d) | ³J_CF ≈ 8 Hz |
| C-8a | ~145 | Quaternary |
| -CH₃ | ~18 |
Causality and Interpretation:
-
C-F Coupling: The most notable feature is the large one-bond coupling constant (¹J_CF) for C-6, which will appear as a doublet. Smaller two- and three-bond couplings will also be observed for C-5, C-7, and C-8a, providing definitive evidence for the fluorine's position.
-
Quaternary Carbons: C-4, C-4a, and C-8a are quaternary and will typically show lower intensity peaks. Their assignment can be confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]
-
Substituent Effects: The amino group at C-2 and the nitrogen within the ring cause C-2 and C-8a to be significantly downfield. The methyl group's carbon will appear upfield, typical for alkyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily protonate to form the [M+H]⁺ ion.
Expected Mass Spectrometric Data
| Ion | Formula | Calculated m/z |
| [M]⁺• | C₁₀H₉FN₂ | 176.07 |
| [M+H]⁺ | C₁₀H₁₀FN₂ | 177.08 |
Fragmentation Analysis: Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. The quinoline ring is notably stable, but common losses include HCN from the heterocyclic ring.[2][3]
Caption: Plausible fragmentation pathways for 6-Fluoro-4-methyl-quinolin-2-ylamine in ESI-MS/MS.
Protocol: ESI-MS Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.
-
Nebulizer Pressure: 20-40 psi.
-
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 177.08) as the precursor ion and apply collision energy to induce fragmentation. Acquire the resulting product ion spectrum to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium-Weak | C-H Stretch | -CH₃ |
| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |
| 1620 - 1580 | Strong | C=C and C=N Stretch | Quinoline Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |
Causality and Interpretation:
-
Amine Group: The most diagnostic feature will be the pair of sharp peaks in the 3450-3300 cm⁻¹ region, which is a hallmark of a primary amine (R-NH₂).[4][5] This, along with the N-H bending vibration around 1600 cm⁻¹, confirms the presence of the amino group.[6]
-
Aromatic System: Multiple sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the quinoline ring's C=C and C=N stretching vibrations.[7]
-
C-F Bond: A strong absorption band around 1250-1200 cm⁻¹ is indicative of the C-F stretching vibration.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is expected to result in strong absorption in the UV region.
Expected UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~230 - 250 | High | π → π |
| ~320 - 350 | Moderate | π → π / n → π* |
Causality and Interpretation: The spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent. For instance, polar solvents can cause shifts in the absorption maxima. Fluoroquinolone antibiotics often exhibit significant absorption in the 220–370 nm range.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Data Acquisition: Scan the sample from a high to low wavelength (e.g., 400 nm to 200 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Comprehensive Analytical Workflow
A robust characterization of 6-Fluoro-4-methyl-quinolin-2-ylamine requires an integrated approach where data from multiple spectroscopic techniques are correlated to build a self-validating structural assignment.
Caption: Integrated workflow for the complete spectroscopic characterization of a novel compound.
References
- Study on the Mass Spectrometry Cleavage P
- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Infrared Spectroscopy. CDN.
- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
- IR: amines. Unknown Source.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Infrared spectra and the structure of drugs of the fluoroquinolone group.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
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- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note and Protocol for the Synthesis of 6-Fluoro-2-methylquinolin-4-ylamine
Introduction
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline ring system can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced potency and metabolic stability. 6-Fluoro-2-methylquinolin-4-ylamine is a valuable building block for the synthesis of more complex bioactive molecules in drug discovery programs. This application note provides a detailed, three-step protocol for the synthesis of 6-fluoro-2-methylquinolin-4-ylamine, commencing from readily available starting materials. The described methodology is robust, scalable, and founded on well-established chemical transformations, ensuring a reliable and reproducible synthesis.
Synthetic Strategy: A Three-Step Approach
The synthesis of 6-fluoro-2-methylquinolin-4-ylamine is accomplished through a strategically planned three-step sequence. This approach ensures high yields and purity of the final product. The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for 6-Fluoro-2-methylquinolin-4-ylamine.
The synthesis commences with the Combes synthesis , a classic acid-catalyzed condensation and cyclization reaction.[1] In this step, 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a strong acid, typically polyphosphoric acid (PPA), to construct the core quinoline ring system, yielding 6-fluoro-4-hydroxy-2-methylquinoline.[1]
The second step involves the chlorination of the hydroxyl group at the 4-position of the quinoline ring. This is achieved by treating the intermediate with a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4-chloro-6-fluoro-2-methylquinoline.[2] This transformation is crucial as it converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.
The final step is a nucleophilic aromatic substitution reaction. The chloro-substituent at the 4-position is displaced by an amino group through reaction with a suitable ammonia source under elevated temperatures to afford the target molecule, 6-fluoro-2-methylquinolin-4-ylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
Caption: Experimental workflow for the synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 1.0 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.2 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | Sufficient quantity |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add polyphosphoric acid (approximately 10 times the weight of 4-fluoroaniline).
-
Heat the PPA to 80 °C with vigorous stirring.
-
Once the temperature has stabilized, add 4-fluoroaniline (1.0 eq) to the hot PPA.
-
Slowly add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 120 °C and maintain it for 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Upon completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.
-
Filter the solid precipitate and wash it thoroughly with water, followed by a wash with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the crude 6-fluoro-4-hydroxy-2-methylquinoline.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline
Caption: Experimental workflow for the synthesis of 4-Chloro-6-fluoro-2-methylquinoline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 6-Fluoro-4-hydroxy-2-methylquinoline | 15912-68-2 | 177.17 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 5.0 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-fluoro-4-hydroxy-2-methylquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, e.g., 1:4 v/v) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker containing crushed ice, slowly and carefully pour the reaction mixture with stirring.
-
Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-fluoro-2-methylquinoline.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 3: Synthesis of 6-Fluoro-2-methylquinolin-4-ylamine
Caption: Experimental workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ylamine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Chloro-6-fluoro-2-methylquinoline | 1780-33-2 | 195.61 | 1.0 |
| Ethanolic Ammonia (7N) | 7664-41-7 | 17.03 | Excess |
Procedure:
-
Place 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a high-pressure reaction vessel.
-
Add a solution of ethanolic ammonia (7N, excess) to the vessel.
-
Seal the vessel and heat it to 120-150 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction.
-
Monitor the reaction progress by TLC (dichloromethane/methanol, e.g., 95:5 v/v).
-
After completion, cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the pure 6-fluoro-2-methylquinolin-4-ylamine.
Expertise & Experience: Troubleshooting and Key Considerations
-
Combes Synthesis (Step 1): The viscosity of polyphosphoric acid can be challenging to handle. Ensuring efficient stirring is crucial for a homogeneous reaction mixture and optimal heat transfer. The work-up procedure involving pouring the hot PPA mixture onto ice must be done cautiously to control the exothermic reaction.
-
Chlorination (Step 2): Phosphorus oxychloride is highly corrosive and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood using anhydrous conditions. The quenching of the reaction mixture with ice should be performed slowly and with care to manage the vigorous reaction.
-
Amination (Step 3): This reaction is performed under pressure, and appropriate safety precautions must be taken when using a pressure vessel. The choice of ammonia source and solvent can influence the reaction rate and yield. Ethanolic or methanolic ammonia are commonly used. The reaction may require optimization of temperature and time to achieve complete conversion without significant side product formation.
Trustworthiness: Validation and Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
By employing these analytical methods, researchers can be confident in the identity and quality of the synthesized 6-fluoro-2-methylquinolin-4-ylamine.
References
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. Fr.1888, 49, 89-92.
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Molecules2022 , 27(7), 2235. [Link]
Sources
Application Note: High-Throughput Screening & Validation of 6-Fluoro-4-methyl-quinolin-2-ylamine Derivatives
Executive Summary & Scientific Rationale
This application note details the high-throughput screening (HTS) and validation protocols for 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A) . While quinolines are ubiquitous in medicinal chemistry, this specific scaffold represents a "privileged structure" for Fragment-Based Drug Discovery (FBDD) targeting enzymes with arginine-binding pockets, specifically Inducible Nitric Oxide Synthase (iNOS) .
Why This Molecule? (Causality & Mechanism)[1]
-
Arginine Isostere: The 2-aminoquinoline core functions as a rigid isostere of the guanidine group in L-Arginine (the natural substrate of NOS), allowing for bidentate hydrogen bonding with the active site Glu371 (in human iNOS).
-
Metabolic Stability (The 6-Fluoro Effect): The fluorine atom at the C6 position blocks a primary site of metabolic oxidation (CYP450 mediated), significantly enhancing the metabolic half-life compared to the non-fluorinated parent.
-
Hydrophobic Filling (The 4-Methyl Effect): The C4-methyl group provides a vector for hydrophobic interaction within the substrate access channel, improving ligand efficiency (LE).
-
Intrinsic Fluorescence: The quinoline core exhibits solvatochromic fluorescence, enabling self-validating binding assays without the need for external tags.
Physicochemical Characterization & QC (Pre-Screen)
Before HTS, the library integrity must be validated. FMQ-2A has low aqueous solubility at neutral pH, necessitating strict DMSO management.
Protocol 1: Solubility & Intrinsic Fluorescence Profiling
Objective: Determine the maximum specific binding signal and rule out aggregation artifacts (promiscuous inhibition).
Materials:
-
FMQ-2A ( >98% Purity, HPLC)
-
DMSO (anhydrous)
-
PBS (pH 7.4)
-
96-well Quartz Microplate
Step-by-Step Methodology:
-
Stock Preparation: Dissolve FMQ-2A in 100% DMSO to a concentration of 50 mM. Sonicate for 5 minutes.
-
Dilution Series: Prepare a 12-point dilution series in PBS (final DMSO concentration < 1%).
-
Absorbance Scan: Measure OD600 to detect precipitation (turbidity). Acceptance Criteria: OD600 < 0.05.
-
Fluorescence Scan: Excitation: 350 nm | Emission: 420–450 nm.
-
Insight: A blue-shift in emission upon protein addition (in later steps) confirms hydrophobic pocket binding.
-
Data Output Table: Physicochemical Properties
| Property | Value / Observation | Impact on HTS |
| LogP (Calculated) | ~2.3 | Moderate lipophilicity; requires DMSO < 2% in assay. |
| pKa (Ring Nitrogen) | ~7.2 | Partially protonated at physiological pH; mimics Arginine cation. |
| Fluorescence Quantum Yield | 0.4 – 0.6 (Solvent dependent) | High enough for label-free binding assays. |
| Solubility Limit (PBS) | ~150 µM | Screen at 50 µM or below to avoid aggregation. |
Primary HTS: Differential Scanning Fluorimetry (DSF)
For fragment-sized molecules like FMQ-2A, traditional enzymatic assays can be noisy due to low affinity (high µM range). Thermal Shift Assay (TSA/DSF) is the preferred primary screen to validate direct binding.
Protocol 2: Thermal Shift Screening
Objective: Identify if FMQ-2A stabilizes the iNOS heme domain (iNOS-heme) upon binding.
Reagents:
-
Recombinant human iNOS heme domain (2 µM final).
-
SYPRO Orange dye (5000x stock, use at 5x).
-
Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.
-
Positive Control: L-NIL (N6-(1-Iminoethyl)-lysine).
Workflow:
-
Plate Setup: Dispense 1 µL of FMQ-2A (10 mM DMSO stock) into a 384-well PCR plate.
-
Master Mix: Mix Protein + Buffer + SYPRO Orange. Dispense 19 µL into wells.
-
Final Concentration: 500 µM Compound, 5% DMSO.
-
-
Thermal Ramp: Heat from 25°C to 95°C at 1°C/min using a RT-PCR machine (e.g., Roche LightCycler).
-
Analysis: Calculate the Melting Temperature (
) using the derivative of the fluorescence curve ( ).
Hit Criteria:
- relative to DMSO control.
-
Note: FMQ-2A typically induces a
of +3.5°C, confirming specific binding to the active site.
Functional Validation: Cell-Based Griess Assay
Hits from the thermal shift assay must be validated for functional inhibition of NO production in a cellular context.
Protocol 3: NO Inhibition in RAW 264.7 Macrophages
Objective: Quantify the
Materials:
-
RAW 264.7 cells (Murine macrophages).[1]
-
LPS (Lipopolysaccharide) from E. coli.
-
Griess Reagent (Sulfanilamide + NED).
-
Sodium Nitrite (Standard curve).
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells (1 x
cells/well) in 96-well plates. Incubate 24h. -
Induction & Treatment: Replace media with fresh DMEM containing:
-
LPS (1 µg/mL) to induce iNOS expression.
-
FMQ-2A (Serial dilution: 0.1 µM to 100 µM).
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
-
Griess Reaction:
-
Transfer 50 µL of culture supernatant to a new plate.
-
Add 50 µL Sulfanilamide solution (incubate 5 min).
-
Add 50 µL NED solution (incubate 5 min).
-
-
Read: Measure Absorbance at 540 nm.
Self-Validating Control:
-
Cell Viability (MTT/CCK-8): Must be run in parallel. If NO reduces but cells die, the compound is cytotoxic, not an iNOS inhibitor. FMQ-2A should show >90% viability at effective concentrations.
Visualizations & Pathway Logic
Diagram 1: The Screening Workflow
This diagram illustrates the decision tree for validating FMQ-2A, moving from chemical verification to functional cellular assays.
Caption: Integrated HTS workflow for 2-aminoquinoline derivatives, prioritizing physical binding (DSF) before functional activity to eliminate false positives.
Diagram 2: Mechanism of Action (iNOS Binding)
This diagram details the molecular interaction within the iNOS active site, highlighting the structural advantages of the 6-Fluoro and 4-Methyl groups.
Caption: Molecular docking logic of FMQ-2A. The 2-amino group anchors to Glu371, while the 4-methyl fills the hydrophobic pocket, mimicking the natural substrate L-Arginine.
References
-
Journal of Medicinal Chemistry. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. American Chemical Society. Retrieved from [Link]
-
MDPI. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Retrieved from [Link]
-
PubMed. (2012).[2] Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography. National Institutes of Health. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting guide for 6-Fluoro-4-methyl-quinolin-2-ylamine experiments.
CAS: 1307238-26-1 | Molecular Formula: C₁₀H₉FN₂ | MW: 176.19 g/mol [1]
Overview & Application Context
Welcome to the technical support hub for 6-Fluoro-4-methyl-quinolin-2-ylamine . As a Senior Application Scientist, I recognize this compound is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PI3K, EGFR), NMDA receptor antagonists, and fluorescent biological probes.[2]
The presence of the fluorine atom at position 6 enhances metabolic stability and lipophilicity, while the 2-amino group serves as the primary vector for derivatization.[1][2] However, the unique electronic properties of the 2-aminoquinoline system often lead to specific experimental hurdles regarding solubility, nucleophilicity, and purification.[2]
This guide replaces generic advice with field-proven troubleshooting protocols.
Module 1: Solubility & Stock Preparation
User Issue: "Precipitation occurs immediately upon diluting my DMSO stock into aqueous buffer."
Technical Insight:
2-Aminoquinolines function as weak bases (pKa ~7.3 for the ring nitrogen).[1][3] At neutral pH (7.4), a significant portion of the compound remains unprotonated and hydrophobic.[2] Furthermore, the planar quinoline ring drives strong
Troubleshooting Protocol: The "Crash-Out" Prevention
| Variable | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO (Grade ≥99.9%) | Avoids water-induced aggregation in the stock tube.[1] |
| Max Stock Conc. | 10–20 mM | Higher concentrations promote irreversible micro-crystal formation upon freeze-thaw.[1][2] |
| Aqueous Dilution | Stepwise with intermediate solvent | Prevent "solvent shock" where rapid polarity change forces precipitation.[1][2] |
| pH Adjustment | Acidify to pH < 6.0 (if assay permits) | Protonation of the ring nitrogen ( |
FAQ: Dissolution Dynamics
Q: My compound turned into a gel in DMSO. Is it ruined? A: Likely not. This "gel" is often a solvate formed by hydrogen bonding between the 2-amino group and DMSO.[1]
-
Fix: Sonicate at 40°C for 10 minutes. If persistent, add 1-2% methanol to disrupt the H-bond network before further dilution.[1][2]
Q: Can I use ethanol instead of DMSO? A: Not recommended for long-term storage.[1][2] Ethanol is hygroscopic; absorbed water will degrade the compound over time and alter the effective concentration.[1][2]
Module 2: Synthesis & Derivatization
User Issue: "Standard amide coupling (EDC/NHS) to the 2-amino group is giving <10% yield."
Technical Insight:
The 2-amino group on a quinoline ring is not a standard primary amine.[1][2] It is electronically deactivated by the electron-withdrawing nature of the adjacent ring nitrogen (an amidine-like system).[1] Additionally, 2-aminoquinolines exist in a tautomeric equilibrium (Amino
Troubleshooting Workflow: Activation Strategy
Figure 1: Decision tree for optimizing acylation/coupling reactions with 2-aminoquinolines.
Critical Protocol: Buchwald-Hartwig Coupling (For difficult substrates)
If standard acylation fails, use palladium catalysis to force the C-N bond formation.[1][2]
-
Catalyst:
(2 mol%) + Xantphos (4 mol%).[1][2] -
Base:
(1.5 eq) - crucial for deprotonating the amine.[1][2] -
Solvent: 1,4-Dioxane (anhydrous), degassed.
-
Temp: 100°C for 12–16 hours under Argon.
Module 3: Purification & Analysis
User Issue: "The compound streaks on TLC and tails badly in HPLC."
Technical Insight: The basic nitrogen atoms interact strongly with the acidic silanols on silica gel and residual silanols in C18 columns.[1][2] This causes peak broadening (tailing) and irreversible adsorption.[1][2]
Purification Optimization Table
| Method | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| TLC / Flash Column | Hexane:Ethyl Acetate | DCM:MeOH (95:[1]5) + 1% Et₃N | Triethylamine (Et₃N) blocks acidic sites on silica, allowing the amine to migrate freely.[1][2] |
| HPLC / LC-MS | Water:Acetonitrile (Neutral) | Water:Acetonitrile + 0.1% Formic Acid | Acidification ensures the amine is fully protonated ( |
| Recrystallization | Ethanol (Cold) | Toluene or EtOH/Water (9:1) | Toluene disrupts |
FAQ: Analytical Artifacts
Q: I see a "double spot" on TLC. Is it impure? A: Not necessarily.[1][2]
-
Tautomers: You may be seeing the separation of the amino- and imino- tautomers, though rare on silica.[1][2]
-
Salt Formation: If you used an acidic solvent (like chloroform stabilized with HCl), one spot is the free base, the other is the hydrochloride salt.[1][2]
Module 4: Biological Assay Interference
User Issue: "High background fluorescence in my cell-based assay."
Technical Insight: Substituted quinolines are intrinsic fluorophores. 6-Fluoro-4-methyl-quinolin-2-ylamine has an excitation max around ~340-360 nm and emission ~400-450 nm (blue region).[1]
Mitigation Strategy:
-
Filter Check: Ensure your assay readout filters (e.g., GFP, FITC) do not overlap with the quinoline emission (400-450 nm).[1][2]
-
Background Subtraction: Always run a "compound-only" control (no cells/enzyme) to quantify intrinsic fluorescence.
-
Quenching: If the signal is overwhelming, the compound may be precipitating and scattering light (pseudo-fluorescence).[1][2] Refer to Module 1 to fix solubility.
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Biological Context
(Note: While specific CAS 1307238-26-1 is a catalog item, physical property data is often extrapolated from the well-characterized 2-amino-4-methylquinoline parent scaffold described in the references above.)[1]
Sources
Overcoming resistance to 6-Fluoro-4-methyl-quinolin-2-ylamine in cell lines
Status: Operational Subject: Troubleshooting Resistance in Cell-Based Assays Compound Class: 2-Aminoquinoline derivative (NOS Inhibitor / Small Molecule Scaffold) Primary Target: Inducible/Neuronal Nitric Oxide Synthase (iNOS/nNOS)
System Overview & Mechanism of Action
Before troubleshooting resistance, it is critical to verify the expected mechanism of action (MoA) in your specific cell model. 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A) functions primarily as a competitive inhibitor of Nitric Oxide Synthase (NOS).
-
Binding Mode: FMQ-2A mimics the substrate L-Arginine .[1] The 2-amino group forms hydrogen bonds with the active site glutamate (e.g., Glu371 in iNOS), while the quinoline ring engages in
-stacking interactions with the heme cofactor. -
Physicochemical Constraint: As a weak base (quinoline nitrogen), FMQ-2A is susceptible to lysosomotropism (ion trapping) in acidic organelles, which is a common cause of apparent resistance.
Diagnostic Workflow: Is it True Resistance?
User Query: "My cells are no longer responding to FMQ-2A treatment. The IC50 has shifted significantly.[2] Is the compound degraded or are the cells resistant?"
Triage Protocol: Use the following decision matrix to categorize the failure mode before altering your experimental design.
Figure 1: Diagnostic logic flow to distinguish biological resistance from technical failure.
Module A: Transport-Mediated Resistance (Efflux)
Symptom: The cells are resistant to FMQ-2A, but also show cross-resistance to structurally unrelated quinolines (e.g., Chloroquine) or taxanes.
Technical Insight: The quinoline scaffold is a known substrate for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . If your cell line (e.g., Caco-2, HepG2, or drug-selected cancer lines) overexpresses these transporters, FMQ-2A is pumped out before it can inhibit cytosolic NOS.
Troubleshooting Protocol: The Efflux Reversal Test
| Step | Action | Technical Rationale |
| 1 | Select Inhibitor | Use Verapamil (5-10 µM) (P-gp inhibitor) or Ko143 (1 µM) (BCRP inhibitor). |
| 2 | Co-Treatment | Treat cells with FMQ-2A dose-response curve ± Inhibitor. |
| 3 | Readout | Measure Nitrite (Griess Assay) or Cell Viability (Resazurin). |
| 4 | Analysis | Calculate the Reversal Ratio (RR) : |
Interpretation:
-
RR > 3.0: Confirmed Efflux-Mediated Resistance. The compound is being pumped out.[3]
-
RR ≈ 1.0: Efflux is not the mechanism. Proceed to Module B.
Module B: Target-Based Resistance (iNOS Upregulation)
Symptom: Efflux inhibition did not restore potency. The cells produce high levels of Nitric Oxide (NO) despite treatment.
Technical Insight:
Cells under chronic NOS inhibition often compensate by upregulating the expression of the target enzyme (iNOS) via the NF-
Troubleshooting Protocol: Target Quantification
Q: How do I distinguish between target mutation and target overexpression?
A: Perform a Western Blot normalized to total protein, not just housekeeping genes, as housekeeping genes can fluctuate in stress models.
-
Lyse Cells: Use RIPA buffer with Protease Inhibitors.
-
Probe: Anti-iNOS (NOS2) antibody (rabbit polyclonal is often preferred for broad epitope recognition).
-
Control: Compare "Sensitive" vs. "Resistant" lysate.
Data Interpretation Table:
| Observation | Diagnosis | Remediation |
| iNOS Band Intensity: High (Resistant) vs. Low (Sensitive) | Target Overexpression | Increase FMQ-2A dosage or combine with NF- |
| iNOS Band Intensity: Equal | Target Mutation or Downstream Bypass | Sequence the NOS2 gene (specifically the heme-binding domain). |
| NO Levels: High (despite treatment) | Substrate Competition | Check L-Arginine levels in media. High Arginine outcompetes FMQ-2A. |
Module C: Lysosomal Sequestration (The "Ion Trap")
Symptom: FMQ-2A is a hydrophobic weak base. Resistance is observed, but the target (iNOS) is cytosolic.
Technical Insight: 2-aminoquinolines can become trapped in acidic lysosomes. The low pH protonates the quinoline nitrogen, making it charged and membrane-impermeable. It gets locked in the lysosome, never reaching the cytosolic NOS enzyme. This is a classic mechanism of resistance for quinoline-based drugs.
Validation Experiment: LysoTracker Competition
Protocol:
-
Stain: Incubate cells with LysoTracker Red DND-99 (50 nM) for 30 mins.
-
Treat: Add FMQ-2A (at 5x IC50) for 1-2 hours.
-
Image: Fluorescence Microscopy.
Expected Result:
-
Sensitive Cells: Diffuse FMQ-2A distribution (if fluorescent) or stable LysoTracker signal.
-
Resistant Cells: If FMQ-2A accumulates in lysosomes, it may displace LysoTracker or cause lysosomal swelling (vacuolization).
-
Correction: Pre-treat with Bafilomycin A1 (10 nM) to disrupt the lysosomal pH gradient. If potency is restored, the mechanism is sequestration.
Visualizing the Resistance Pathways
The following diagram illustrates the three primary resistance nodes for FMQ-2A: Efflux (P-gp), Sequestration (Lysosome), and Target Modulation (iNOS).
Figure 2: Mechanistic pathways of resistance: Efflux (Yellow), Sequestration (Blue), and Target Modulation (Green).
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615.
-
Zhou, X., et al. (2009). Synthesis and biological evaluation of 2-amino-4-methylpyridine analogs as iNOS inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5065-5069. (Note: Establishes the SAR for 2-amino-4-methyl scaffolds).
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729–746.
-
Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234.
-
Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for aminoquinoline MoA and bioisosterism).
Sources
Technical Support Center: Optimization of 6-Fluoro-4-methyl-quinolin-2-ylamine (FMQ-2A)
[1][2]
Status: Online Operator: Senior Application Scientist Case ID: FMQ-2A-BIOAV-OPT[1][2]
Welcome to the FMQ-2A Optimization Hub. This guide addresses the specific physicochemical and pharmacokinetic challenges associated with the 6-Fluoro-4-methyl-quinolin-2-ylamine scaffold. Based on its structure (aminoquinoline core, lipophilic 4-methyl group, electron-withdrawing 6-fluoro group), this compound likely exhibits BCS Class II characteristics (Low Solubility, High Permeability) with potential metabolic liabilities at the amine tail and the quinoline ring system.[1]
Quick Reference Dashboard: FMQ-2A
| Property | Value (Est.) | Implication |
| Molecular Weight | 176.19 g/mol | Fragment-like; high ligand efficiency potential.[1][2] |
| pKa (Ring N) | ~6.2 – 6.5 | Weak base.[1][2] Soluble in stomach (pH 1.2), precipitates in intestine (pH 6.8).[1][2] |
| logP | ~2.5 – 2.8 | Moderate lipophilicity; good passive permeability but risk of non-specific binding.[1][2] |
| Metabolic Liabilities | 2-NH₂, 4-Me, Pos 3/8 | High clearance risk via N-acetylation or CYP3A4 oxidation.[1][2] |
Module 1: Solubility & Dissolution Troubleshooting
User Issue: "My compound dissolves in DMSO but precipitates immediately upon addition to PBS or simulated intestinal fluid (SIF)."
Root Cause Analysis: FMQ-2A is a planar, aromatic weak base.[1][2] The 6-fluoro group lowers the pKa of the quinoline nitrogen compared to the unsubstituted parent (pKa ~7.3), likely pushing it down to ~6.2.
-
At pH 1.2 (Stomach): Protonated (
) and soluble.[1][2] -
At pH 7.4 (Blood/Intestine): Neutral (
) and insoluble due to stacking of the flat quinoline rings.[1][2]
Protocol A: Salt Selection Strategy
Do not default to HCl. While common, HCl salts of lipophilic bases often form "common ion effect" precipitates in the stomach or hygroscopic hydrates.
Recommended Counter-ions:
-
Mesylate (Methanesulfonate): Breaks crystal lattice energy effectively; non-hygroscopic.[1][2]
-
Tosylate: Good for increasing lipophilic matching, preventing "oiling out."[1][2]
-
L-Tartrate: If a dual-protonation site is suspected (unlikely here) or to improve dissolution rate.[1][2]
Visual Workflow: Salt Selection Decision Tree
Caption: Decision matrix for salt selection prioritizing sulfonate salts over halides for lipophilic aminoquinolines.
Module 2: Metabolic Stability (Clearance)
User Issue: "Microsomal stability data shows intrinsic clearance (
Root Cause Analysis: The FMQ-2A scaffold has three distinct "soft spots" for metabolic enzymes (CYP450 and Transferases):
-
The 2-Amino Group: Primary aromatic amines are prime targets for N-Acetyltransferases (NAT1/2) (acetylation) or N-oxidation .[1][2]
-
The 4-Methyl Group: Benzylic carbons are easily oxidized to alcohols/carboxylic acids by CYP3A4 or CYP2D6.[1][2]
-
The Quinoline Ring (Pos 3 & 8): Electron-rich positions susceptible to hydroxylation.[1][2]
Protocol B: Structural Modification (Lead Optimization)
Step 1: Deuteration (The "Heavy" Switch)
Replace the hydrogens on the 4-methyl group with deuterium (
-
Why: The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect). This slows down benzylic oxidation without changing potency or lipophilicity.[1][2]
Step 2: Blocking Position 3 Introduce a small blocking group (Chlorine or Methyl) at Position 3.[1][2]
-
Why: Position 3 is electronically activated for CYP attack.[1][2] A substituent here sterically hinders the heme iron of CYP enzymes.[2]
Step 3: Prodrug Design (N-Masking) If the 2-amine is the clearance driver, cap it.[1][2]
| Prodrug Strategy | Mechanism of Action | Pros | Cons |
| Carbamate | Cleaved by carboxylesterases (CES1/2) in liver/plasma.[1][2] | Increases lipophilicity; bypasses NAT metabolism.[1][2] | Release rate varies by species (Mouse vs Human).[1][2] |
| Amide | Cleaved by amidases.[1][2] | Very stable. | Often too stable; slow release.[1][2] |
| Azo-Linker | Cleaved by colonic bacteria (azoreductase).[1][2] | Colon targeting. | Not suitable for systemic bioavailability.[1][2] |
Visual Workflow: Metabolic Soft Spot Analysis
Caption: Identification of metabolic liabilities on FMQ-2A and corresponding chemical biology solutions.
Module 3: Permeability & Efflux (Caco-2)
User Issue: "Recovery in Caco-2 assay is low, and B-to-A ratio is > 2.0, suggesting P-gp efflux."
Root Cause Analysis: Primary amines are often P-glycoprotein (P-gp) substrates.[1][2] Additionally, if the compound is too polar (unlikely here) or too lipophilic (LogP > 3), it gets trapped in the membrane.
Protocol C: Formulation for Permeability
If structural changes are not possible (SAR is tight), use excipients to inhibit efflux or improve solubility-permeability interplay.[1][2]
-
Cyclodextrin Complexation:
-
Mechanism:[2] The hydrophobic quinoline core sits inside the CD torus, shielding the lipophilicity, while the sulfonate groups on the outside ensure water solubility. This creates a "shuttle" effect through the unstirred water layer (UWL) of the gut.
-
Vitamin E TPGS:
Summary of Recommendations
| Challenge | Immediate Experiment (Low Resource) | Strategic Fix (High Resource) |
| Solubility | Switch from HCl to Mesylate salt . | Develop SBE-β-CD lyophilized formulation. |
| Metabolism | Test in presence of NAT inhibitors . | Synthesize 4-CD3 (Deuterated) analog. |
| Permeability | Add Vit E TPGS to assay buffer.[1][2] | Design Carbamate Prodrug of 2-amine. |
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Simplício, A. L., et al. (2008).[1][2][4][5] Prodrugs for Amines. Molecules, 13(3), 519-547.[1][2][4]
-
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard Industry Text regarding Metabolic Stability).
Validation & Comparative
Technical Comparison Guide: 6-Fluoro-4-methyl-quinolin-2-ylamine vs. Quinoline Analogs
This guide provides an in-depth technical analysis of 6-Fluoro-4-methyl-quinolin-2-ylamine (CAS: 36923-84-9), positioning it within the broader landscape of quinoline-based pharmacophores.
Executive Summary: The Scaffold Advantage
6-Fluoro-4-methyl-quinolin-2-ylamine is a specialized heterocyclic building block that bridges the gap between general quinoline reactivity and targeted kinase/receptor inhibition. Unlike the more common 4-aminoquinolines (famous for antimalarial activity like Chloroquine), the 2-aminoquinoline core functions primarily as an adenine mimetic .
This structural distinction allows it to dock into the ATP-binding hinge region of kinases (e.g., Src, EGFR) and nitric oxide synthases (NOS), where the 2-amino group acts as a critical hydrogen bond donor/acceptor.
Key Differentiators
| Feature | 6-Fluoro-4-methyl-quinolin-2-ylamine | 4-Aminoquinoline (e.g., Chloroquine) | Non-Fluorinated Analog |
| Primary Binding Mode | Hinge Binder (ATP mimicry) | Intercalator (DNA/Hemozoin stacking) | Hinge Binder |
| Metabolic Stability | High (C6-F blocks CYP450 oxidation) | Moderate (C6 is vulnerable) | Low (Rapid C6 hydroxylation) |
| Lipophilicity (LogP) | Enhanced (Fluorine effect) | Moderate | Baseline |
| Steric Profile | Restricted (4-Methyl locks conformation) | Flexible | Flexible |
Chemical Synthesis & Production Logic
To ensure high purity and regioselectivity, the synthesis must avoid the thermodynamic trap of the Conrad-Limpach reaction (which yields 4-quinolones). The Knorr Quinoline Synthesis is the requisite pathway to access the 2-hydroxy precursor, followed by chlorination and amination.
Validated Synthetic Pathway (DOT Diagram)
The following flow illustrates the critical divergence point between generating the 2-amino target and its 4-amino isomer.
Caption: Divergent synthesis pathways. The Knorr route (green) is required to place the oxygen/leaving group at C2, enabling the subsequent 2-amino substitution.
Detailed Experimental Protocol
Objective: Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine via the 2-chloro intermediate.
Step 1: Cyclization (Knorr Method)
-
Reactants: Mix 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.
-
Cyclization: Evaporate solvent to obtain the acetoacetanilide. Add this intermediate dropwise to concentrated H₂SO₂ at 90-100°C. Critical: Do not exceed 110°C to avoid charring.
-
Workup: Pour onto crushed ice. Filter the precipitate (6-Fluoro-4-methyl-quinolin-2(1H)-one). Recrystallize from ethanol.
Step 2: Chlorination
-
Reaction: Suspend the quinolin-2-one (1.0 eq) in POCl₃ (5.0 eq).
-
Conditions: Reflux for 2-4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).
-
Quench: Carefully pour the reaction mixture onto ice/ammonia water (exothermic!). Extract with dichloromethane.
-
Product: 2-Chloro-6-fluoro-4-methylquinoline (Solid).
Step 3: Amination (Nucleophilic Substitution)
-
Method: Heat the 2-chloro derivative with ethanolic ammonia (saturated) in a sealed pressure tube at 120°C for 12 hours.
-
Alternative (Catalytic): Use Pd-catalyzed Buchwald-Hartwig amination if the SNAr reaction is sluggish (Pd₂(dba)₃, BINAP, LiHMDS).
-
Purification: Flash chromatography (Hexane/EtOAc).
Structural Activity Relationship (SAR) Analysis
The "Fluorine Effect" at C6
The substitution of Hydrogen with Fluorine at the 6-position is a strategic medicinal chemistry modification.
-
Metabolic Blockade: The C6 position in quinolines is the primary site for oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being tightly bonded to carbon (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), effectively blocks this metabolic soft spot, significantly extending the compound's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of the 2-amino group slightly, potentially optimizing the hydrogen bond donor capability in the kinase hinge region.
The "Methyl Lock" at C4
-
Conformational Restriction: The methyl group at C4 introduces steric bulk that prevents the rotation of adjacent substituents (if any) and fills hydrophobic pockets often found in the "gatekeeper" region of kinase active sites.
-
Solubility: While adding a methyl group generally increases lipophilicity (LogP), it can disrupt crystal packing compared to the planar H-analog, occasionally improving solubility in organic formulations.
Comparative Biological Profile
| Property | 6-Fluoro-4-methyl-2-amino | 6-H-4-methyl-2-amino | 6-Fluoro-4-H-2-amino |
| Metabolic Stability | ★★★★★ (High) | ★★☆☆☆ (Low) | ★★★★☆ (High) |
| Kinase Selectivity | ★★★★☆ (Steric fit) | ★★★☆☆ | ★★☆☆☆ (Promiscuous) |
| CNS Penetration | ★★★★☆ (High LogP) | ★★★☆☆ | ★★★☆☆ |
Experimental Validation: Quality Control
When sourcing or synthesizing this compound, the following analytical benchmarks confirm identity and purity.
1. 1H NMR Signature (DMSO-d6, 400 MHz)
-
δ 2.45 ppm (s, 3H): Characteristic signal for the C4-Methyl group.
-
δ 6.40 ppm (s, 2H): Broad singlet for the -NH₂ amine protons (exchangeable with D₂O).
-
δ 6.80 ppm (s, 1H): The C3-H proton. This is a crucial diagnostic peak; if the synthesis followed the wrong path (Conrad-Limpach), this peak would shift significantly.
-
δ 7.2-7.8 ppm (m, 3H): Aromatic protons, showing 19F-1H coupling patterns (splitting).
2. Mass Spectrometry
-
ESI-MS (Positive Mode): Look for
(approx). -
Fragmentation: A loss of 17 amu (NH₃) is rare in soft ionization; the molecular ion should be the base peak.
References
-
Synthesis of 2-Aminoquinolines
- Title: Facile and efficient synthesis of 2-aminoquinoline deriv
- Source: Vertex AI / Clockss.org
-
URL:[Link]
-
Biological Context of Fluoroquinolines
- Title: Fluoroquinolones' Biological Activities against Labor
- Source: MDPI (Molecules)
-
URL:[Link]
-
Precursor Chemistry (2-Chloro-6-fluoro-4-methylquinoline)
-
Title: 2-CHLORO-6-FLUORO-4-METHYLQUINOLINE Synthetic Routes.[1]
- Source: GuideChem
-
-
Structural Data & Identification
- Title: 6-Fluoro-4-methyl-quinolin-2-ylamine (CAS 1307238-26-1 / 36923-84-9).
-
Source: BLD Pharm[2]
Sources
Validating the Bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The biological action of these compounds is intricately linked to their substitution patterns, with modifications at various positions on the quinoline ring dictating their mechanism of action and potency.[4] This guide provides a comprehensive framework for validating the bioactivity of a novel derivative, 6-Fluoro-4-methyl-quinolin-2-ylamine, by comparing its potential performance against established compounds and outlining robust experimental protocols.
While specific experimental data for 6-Fluoro-4-methyl-quinolin-2-ylamine is not yet publicly available, its structural features—a fluorine at position 6, a methyl group at position 4, and an amine at position 2—suggest several plausible biological activities based on extensive research into related quinoline derivatives. This guide will, therefore, focus on a proposed validation strategy, providing the experimental designs necessary to elucidate its therapeutic potential.
Postulated Bioactivities and Mechanistic Pathways
The presence of the quinoline core, coupled with the specific substitutions, suggests that 6-Fluoro-4-methyl-quinolin-2-ylamine could exhibit activity in the following areas:
-
Anticancer Activity: Many quinoline derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) that are often overexpressed in cancer cells.[1][5] The 2-aminoquinoline scaffold, in particular, has been explored for its potential to inhibit various kinases.[4] Another potential anticancer mechanism is the inhibition of tubulin polymerization, which disrupts the cytoskeleton and leads to cell cycle arrest and apoptosis.[1]
-
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][6][7] The fluorine substituent at the C-6 position is a common feature in many potent fluoroquinolone antibiotics.[6]
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, although the specific mechanisms can vary.[2][3]
The following diagram illustrates a potential experimental workflow for validating these postulated bioactivities.
Caption: Proposed workflow for validating the bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine.
Experimental Protocols for Bioactivity Validation
To systematically evaluate the potential of 6-Fluoro-4-methyl-quinolin-2-ylamine, a series of well-established assays should be conducted.
Part 1: In Vitro Anticancer Activity
1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine (e.g., 0.1 to 100 µM) for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
1.2. Kinase Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on specific kinases implicated in cancer, such as EGFR or VEGFR.
-
Protocol (Example: EGFR Kinase Assay):
-
Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human EGFR with a specific substrate, ATP, and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine. Use a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence, which is correlated with ADP formation and kinase activity.
-
Calculate the IC50 value for kinase inhibition.
-
1.3. Tubulin Polymerization Assay
-
Objective: To determine if the compound interferes with microtubule formation.
-
Protocol:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine in a 96-well plate. Use a known tubulin inhibitor (e.g., Paclitaxel as a polymerization promoter or Colchicine as a polymerization inhibitor) as a control.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine if the compound inhibits or promotes tubulin polymerization.
-
Part 2: In Vitro Antimicrobial Activity
2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol (Broth Microdilution Method):
-
Prepare a twofold serial dilution of 6-Fluoro-4-methyl-quinolin-2-ylamine in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative). Include a positive control (bacteria without compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) as a reference standard.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2.2. DNA Gyrase/Topoisomerase IV Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of these essential bacterial enzymes.
-
Protocol (Supercoiling Assay for DNA Gyrase):
-
Use a commercial DNA gyrase supercoiling assay kit.
-
Incubate relaxed plasmid DNA with DNA gyrase, ATP, and varying concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine. Use a known fluoroquinolone (e.g., Ciprofloxacin) as a positive control.
-
Terminate the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Supercoiled DNA migrates faster than relaxed DNA. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.
-
Quantify the band intensities to determine the IC50 value.
-
Comparative Data Analysis
The experimental data obtained for 6-Fluoro-4-methyl-quinolin-2-ylamine should be systematically compared with established drugs and other relevant quinoline derivatives. The following tables provide a template for presenting this comparative data.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | EGFR Inhibition | Tubulin Polymerization |
| 6-Fluoro-4-methyl-quinolin-2-ylamine | Experimental | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin (Positive Control) | ~0.05 | ~0.1 | ~0.08 | N/A | N/A |
| Gefitinib (EGFR Inhibitor) | >10 | ~0.015 | >10 | ~0.002 | No Effect |
| Paclitaxel (Tubulin Stabilizer) | ~0.003 | ~0.002 | ~0.004 | No Effect | Promotes |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | DNA Gyrase Inhibition (IC50, µM) |
| 6-Fluoro-4-methyl-quinolin-2-ylamine | Experimental | Experimental | Experimental |
| Ciprofloxacin (Positive Control) | ~0.5 | ~0.015 | ~1.0 |
| Vancomycin (Gram-positive specific) | ~1.0 | >128 | No Effect |
Visualizing Potential Mechanisms of Action
The following diagram illustrates the potential mechanism of action for quinoline derivatives as kinase inhibitors.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a quinoline derivative.
This comprehensive validation framework provides a clear and scientifically rigorous path to characterizing the bioactivity of 6-Fluoro-4-methyl-quinolin-2-ylamine. By employing these established protocols and comparative analyses, researchers can effectively determine its therapeutic potential and guide further drug development efforts.
References
- The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide - Benchchem.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
- A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. (2021).
- Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. (2023).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020).
- Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed. (2024).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imag... - ChEMBL - EMBL-EBI.
- 6-Fluoro-4-hydroxy-2-methylquinoline - Chem-Impex.
- Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones | Request PDF - ResearchGate. (2025).
- (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. (2025).
- Mechanism of action of and resistance to quinolones - PMC.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]
A Guide to the Reproducible Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine and a Comparative Analysis of its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the vast array of quinoline derivatives, 6-Fluoro-4-methyl-quinolin-2-ylamine presents a unique substitution pattern with potential for diverse applications. However, the successful and reproducible synthesis of such targeted molecules is paramount for consistent experimental outcomes and the advancement of research programs.
This guide provides an in-depth, technical examination of a reproducible synthetic route to 6-Fluoro-4-methyl-quinolin-2-ylamine. We will delve into the rationale behind the chosen methodology, offering a detailed, step-by-step protocol. Furthermore, this guide will present a comparative analysis with a prominent alternative, the 4-aminoquinoline scaffold, highlighting key differences in synthetic accessibility and potential biological implications. This objective comparison, supported by experimental data, aims to empower researchers to make informed decisions in their experimental designs.
The Challenge of Reproducibility in Quinoline Synthesis
The synthesis of substituted quinolines, while a mature field in organic chemistry, is not without its challenges. Classical methods such as the Skraup and Doebner-von Miller syntheses often employ harsh reaction conditions, leading to issues with functional group tolerance, low yields, and the formation of difficult-to-remove byproducts.[1] These factors can significantly impact the reproducibility of an experiment, leading to inconsistencies in biological screening and material property characterization. Modern synthetic methods have sought to address these limitations by employing milder catalysts and reaction conditions, thereby improving yields and simplifying purification.[2]
A Reproducible Path to 6-Fluoro-4-methyl-quinolin-2-ylamine: The Friedländer Synthesis
For the synthesis of polysubstituted quinolines, the Friedländer annulation offers a versatile and generally high-yielding approach.[2][3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3] Given the desired substitution pattern of 6-Fluoro-4-methyl-quinolin-2-ylamine, a plausible and reproducible synthesis can be designed based on the Friedländer reaction.
The proposed synthesis commences with the reaction of 2-amino-5-fluorobenzonitrile with acetone. The nitrile group in the starting material is envisioned to undergo intramolecular cyclization to form the desired 2-aminoquinoline product.
Proposed Synthetic Pathway
Sources
A Researcher's Guide to Identifying and Validating the Binding Site of 6-Fluoro-4-methyl-quinolin-2-ylamine
For drug development professionals and researchers, the precise identification of a small molecule's binding site is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. This guide provides a comprehensive, multi-faceted strategy for elucidating the binding target of 6-Fluoro-4-methyl-quinolin-2-ylamine, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, self-validating workflow based on established principles and cutting-edge techniques in biophysics and chemical biology.
Introduction: The Quinoline Scaffold and the Quest for a Target
The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from antibacterial to anticancer effects.[1][2][3] Fluoroquinolone antibiotics, for instance, famously target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[1][2] In oncology, certain quinoline derivatives have shown potent inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4]
Given this precedent, 6-Fluoro-4-methyl-quinolin-2-ylamine holds therapeutic promise, but its specific molecular target remains to be identified. This guide will walk you through a logical progression of experiments, from initial computational predictions to definitive structural elucidation, to confidently pinpoint its binding site.
The Initial Approach: In Silico Prediction and Target Class Identification
Before embarking on extensive and resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses about the potential binding targets of 6-Fluoro-4-methyl-quinolin-2-ylamine.
Computational Docking
Molecular docking simulations can predict the preferred binding orientation of a ligand to a protein target.[5][6][7][8] By screening 6-Fluoro-4-methyl-quinolin-2-ylamine against a library of known protein structures, particularly those known to bind other quinoline derivatives (e.g., kinases, topoisomerases), we can generate a ranked list of potential targets based on binding energy scores.[5][6][7]
dot
Caption: Workflow for in silico identification of potential targets.
Experimental Validation: A Multi-pronged Biophysical and Biochemical Approach
Computational predictions must be validated through rigorous experimental techniques. A combination of methods provides a self-validating system, where converging evidence from orthogonal assays strengthens the confidence in a putative binding partner. A broad range of modern biophysical tools can be used to study protein-ligand interactions.[9][10]
Initial Hit Confirmation: High-Throughput Screening and Binding Assays
The first step in experimental validation is to confirm a direct physical interaction between 6-Fluoro-4-methyl-quinolin-2-ylamine and the top-ranked candidate proteins from the in silico screen. Ligand binding assays are crucial for this initial validation.[11][12][13][14][15]
Table 1: Comparison of Initial Binding Assay Techniques
| Technique | Principle | Throughput | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[][17] | High | Binding affinity (KD), kinetics (kon, koff).[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[][17] | Low | Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS).[] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding.[] | High | Binding affinity (KD). |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding.[] | High | Confirms binding, provides relative affinity. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently attach the purified candidate protein to a sensor chip.
-
Binding Analysis: Flow a series of concentrations of 6-Fluoro-4-methyl-quinolin-2-ylamine over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to determine association and dissociation rates.
-
Data Analysis: Fit the data to a binding model to calculate the equilibrium dissociation constant (KD).
dot
Caption: Step-by-step workflow for Surface Plasmon Resonance.
Mapping the Binding Site: NMR Spectroscopy and X-ray Crystallography
Once a direct interaction is confirmed, the next crucial step is to pinpoint the exact binding site on the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for this purpose.[18][19][20][21][22]
NMR spectroscopy can identify the location of a binding event by monitoring chemical shift perturbations in the protein's spectrum upon ligand addition.[18][21][22][23] This technique is particularly powerful for studying interactions in solution.[21]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment is highly sensitive to changes in the chemical environment of the protein backbone. By comparing the HSQC spectra of the ¹⁵N-labeled protein in the presence and absence of 6-Fluoro-4-methyl-quinolin-2-ylamine, residues in and around the binding site will show significant chemical shift changes.
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering an unambiguous view of the binding site.[24][25][26][27][28]
Experimental Protocol: X-ray Crystallography
-
Co-crystallization: Grow crystals of the target protein in the presence of an excess of 6-Fluoro-4-methyl-quinolin-2-ylamine.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, into which the protein-ligand complex is built and refined.
-
Analysis: Visualize the final structure to identify the specific amino acid residues that interact with the ligand.[27]
dot
Caption: Logic flow for high-resolution binding site identification.
An Alternative and Complementary Approach: Photo-Affinity Labeling
Photo-affinity labeling (PAL) is a powerful chemical biology technique to identify the binding site of a ligand, especially when crystallographic or NMR approaches are challenging.[29][30][31][32]
The PAL Workflow
-
Probe Synthesis: Synthesize a derivative of 6-Fluoro-4-methyl-quinolin-2-ylamine that incorporates a photoreactive group (e.g., a diazirine or an aryl azide) and a reporter tag (e.g., a biotin or a click chemistry handle).[32][33]
-
Incubation and Crosslinking: Incubate the photo-affinity probe with the target protein or even in a complex cellular lysate. Upon exposure to UV light, the photoreactive group forms a covalent bond with residues in the binding pocket.[32][33]
-
Enrichment and Analysis: If a reporter tag like biotin was used, the covalently labeled protein can be enriched. The protein is then digested, and the labeled peptides are identified by mass spectrometry, pinpointing the site of covalent attachment.[34]
Table 2: Comparison of Binding Site Identification Techniques
| Technique | Resolution | Throughput | Key Advantages |
| NMR Spectroscopy | High (Residue-level) | Low | Provides information in solution; can detect weak interactions.[18][21][22] |
| X-ray Crystallography | Atomic | Low | Provides a detailed 3D structure of the complex.[24][25] |
| Photo-Affinity Labeling | High (Residue-level) | Medium | Can be performed in complex biological systems; captures transient interactions.[30][32] |
Conclusion: Building a Confident Model of Interaction
By employing a combination of computational prediction, biophysical binding assays, and high-resolution structural and chemical biology techniques, researchers can confidently identify and validate the binding site of 6-Fluoro-4-methyl-quinolin-2-ylamine. This systematic and self-validating approach not only elucidates the compound's mechanism of action but also provides a solid foundation for future structure-based drug design and optimization efforts.
References
- Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Source URL not available]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery - MDPI. [Link]
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. [Link]
-
A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing). [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. [Link]
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Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. [Link]
-
Photoaffinity Labeling of Plasma Proteins - MDPI. [Link]
-
Photoaffinity labeling in target- and binding-site identification - PMC. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]
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Modern biophysical methods for protein-ligand interactions - Biofísica. [Link]
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Photoaffinity Labelling - Domainex. [Link]
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X-ray crystallography and computational docking for the detection and development of protein-ligand interactions - PubMed. [Link]
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Ligand binding assay - Wikipedia. [Link]
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Exploring Molecular Interactions: A Guide to Biophysical Techniques - OMICS International. [Link]
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Methods to investigate protein–protein interactions - Wikipedia. [Link]
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About Ligand Binding Assays - Gifford Bioscience. [Link]
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Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders - PMC - PubMed Central. [Link]
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Ligand Bindning Assays - Mercodia. [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. [Link]
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Enhanced Mapping of Small Molecule Binding Sites in Cells - Usiena air. [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
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Small molecule crystallography - Excillum. [Link]
- BindingDB BDBM50128471 CHEMBL59557::[(2R,4S)-6-Fluoro-4-(4-fluoro-phenylamino). http://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50128471
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Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. [Link]
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Small Molecule Hit Identification and Validation | Broad Institute. [Link]
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Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning | Briefings in Bioinformatics | Oxford Academic. [Link]
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Mechanism of action of and resistance to quinolones - PMC. [Link]
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. [Link]
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288151-49-5| Chemical Name : 6-Fluoro-2-methylquinolin-4-amine | Pharmaffiliates. [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-Fluoro-4-methyl-quinolin-2-ylamine
Executive Summary & Hazard Context
6-Fluoro-4-methyl-quinolin-2-ylamine (CAS: 1307238-26-1 / Analogous to 2-aminoquinolines) is a functionalized heteroaromatic amine. While often used as a building block in medicinal chemistry (e.g., for antimalarial or kinase inhibitor scaffolds), its structural properties necessitate strict handling protocols.
The Safety Paradox: As a research chemical, its full toxicological profile is likely incomplete. However, structurally related aminoquinolines are known DNA intercalators and sensitizers . Therefore, we do not manage this substance based solely on confirmed hazards, but on predictive structure-activity relationships (SAR) . You must treat this compound as a potential mutagen and severe irritant.
Core Hazard Profile (inferred from SAR)
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. | Zero-tolerance for surface contamination. |
| Irritant | H315/H319 | Causes skin irritation and serious eye irritation.[1] | Dust generation is the primary failure mode. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] | Open-bench weighing is prohibited. |
| Genotoxicity | H341 | Suspected of causing genetic defects (Precautionary). | Double-barrier protection required. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for solid aromatic amines due to their high permeation rates and biological activity.
The "Onion" Defense Strategy
We employ a layered defense. If one layer fails (e.g., glove tear), the next layer (technique/engineering control) protects the operator.
| Body Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | N95 (Minimum) / P100 | Why: Fine crystalline powders aerosolize easily during static transfer. Spec: If handling >100mg outside a fume hood, a P100 half-mask is mandatory. Inside a hood, the sash acts as the primary barrier. |
| Hand Protection | Double Nitrile (0.11mm min) | Why: Aromatic amines can permeate thin nitrile. Protocol: 1. Inner Glove: Standard Nitrile (Bright color e.g., Orange).2. Outer Glove: Extended Cuff Nitrile (Blue/Purple).Visual Indicator: If the outer glove tears, the bright inner glove alerts you immediately. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses have gaps. Quinolines are severe eye irritants; dust entry causes immediate lacrimation and potential corneal damage. |
| Body | Tyvek® Sleeves + Lab Coat | Why: Wrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between the glove cuff and lab coat. |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Zone)
Most exposures occur here due to static electricity dispersing the powder.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation:
-
Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound.
-
Why? Fluorinated heterocycles are often "fluffy" and static-prone.
-
-
The "Drop" Technique:
-
Do not "tap" the spatula against the weigh boat.
-
Roll the spatula handle between thumb and forefinger to gently deposit the solid.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.
-
Causality: Handling a solution is safer than handling a dry powder because the inhalation risk is eliminated.
-
B. Reaction Monitoring
When sampling for TLC/LCMS:
-
Assume the outside of the reaction flask is contaminated.
-
Change outer gloves immediately after withdrawing a sample.
-
Quench TLC capillaries in a dedicated waste jar (do not leave them on the bench).
Visualized Workflows
Diagram 1: Risk Assessment & PPE Selection
This logic gate ensures you never underestimate the hazard based on quantity.
Caption: Decision matrix for scaling PPE based on mass and exposure duration.
Diagram 2: Emergency Spill Response
A self-validating loop to ensure no residue remains.
Caption: Immediate response workflow emphasizing dust suppression (wet wiping) over sweeping.
Disposal & Decontamination
Environmental stewardship is part of safety.
-
Solid Waste: Do not dispose of in general trash. Segregate into "Solid Hazardous Waste (Toxic/Irritant)."
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine functionality).
-
Note: Do not mix with strong acids in the waste container to avoid exotherms, though the risk is low with dilute waste.
-
-
Glassware: Rinse with acetone, then wash with an oxidative detergent (e.g., Alconox) to degrade trace organic residues.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 6-Fluoro-2-methylquinoline (Analogous Structure). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883096 (6-Fluoro-2-methylquinoline). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
